3-{3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-cyclopropyl-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione
Description
The compound 3-{3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-cyclopropyl-1H-pyrazol-1-yl}-1λ⁶-thiolane-1,1-dione is a structurally complex molecule featuring a pyrazole core substituted with a cyclopropyl group and a piperazine-1-carbonyl moiety linked to a 3-chlorophenyl ring.
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3S/c22-16-2-1-3-17(12-16)24-7-9-25(10-8-24)21(27)19-13-20(15-4-5-15)26(23-19)18-6-11-30(28,29)14-18/h1-3,12-13,15,18H,4-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYXUFGLFQHOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-cyclopropyl-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related studies.
Chemical Structure and Properties
The compound features several notable structural components:
- A piperazine ring which is often associated with various biological activities.
- A cyclopropyl group that can influence the compound's interaction with biological targets.
- A pyrazole moiety , known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The piperazine component is known to facilitate binding to neurotransmitter receptors, while the pyrazole portion may contribute to anti-inflammatory and analgesic effects.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
Case Studies and Research Findings
- Antimicrobial Activity : A study synthesized piperazine derivatives and evaluated their antimicrobial efficacy. The results indicated moderate to significant activity against various bacterial strains, demonstrating the potential of piperazine-containing compounds in developing new antibiotics .
- Antitumor Effects : Research on structurally related pyrazole derivatives revealed selective cytotoxicity against melanoma cells. These compounds induced cell cycle arrest and decreased melanin production, suggesting their utility in cancer therapy .
- Neuropharmacological Studies : Compounds with similar piperazine structures have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression treatments. The binding affinity to serotonin receptors indicates a promising avenue for further research .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Key Observations :
Piperazine vs. Piperidine : The target compound’s piperazine ring (nitrogen-rich) contrasts with piperidine derivatives (e.g., ), which lack an additional nitrogen atom. Piperazine derivatives often exhibit enhanced binding to neurotransmitter receptors due to improved hydrogen-bonding capacity .
Substituent Effects: The 3-chlorophenyl group in the target compound may confer selectivity toward specific receptor subtypes compared to the 4-trifluoromethylphenyl group in Compound 5 .
Bioactivity: While fipronil and ethiprole are pesticidal, the target compound’s bioactivity remains uncharacterized.
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted Properties (Comparative)
Key Insights :
- Reduced LogP relative to fipronil suggests lower membrane permeability, which may limit CNS penetration unless actively transported .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
